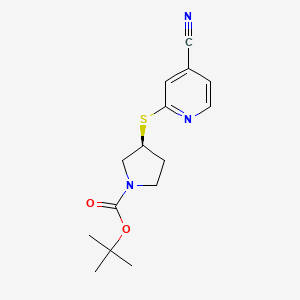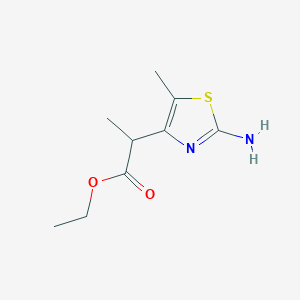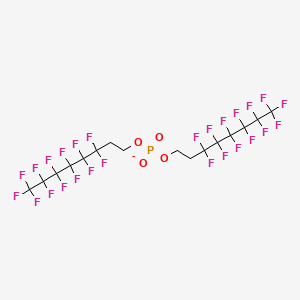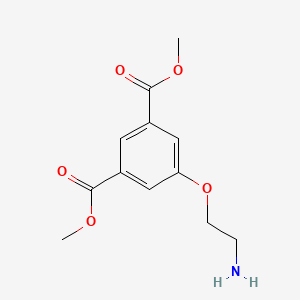
Guanidine, N,N'''-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes a guanidine group linked by a disulfide bond to an ethyl group, and is often used in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) typically involves the reaction of guanidine derivatives with disulfide compounds. One common method includes the reaction of 2-(2-aminoethyl)isothiourea dihydrobromide with a disulfide compound under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with additional steps for purification and crystallization to obtain the final product in its dihydrobromide form.
化学反应分析
Types of Reactions
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols.
科学研究应用
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The compound is used in studies involving protein folding and disulfide bond formation.
作用机制
The mechanism of action of Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) involves its ability to interact with disulfide bonds in proteins. The compound can reduce disulfide bonds, leading to changes in protein structure and function. This property is particularly useful in studies of protein folding and stability.
相似化合物的比较
Similar Compounds
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis[N-phenyl-, dihydrobromide: Similar structure but with phenyl groups instead of ethyl groups.
Guanidinoethyl disulfide: Another compound with a similar disulfide linkage but different substituents.
Uniqueness
Guanidine, N,N’‘’-(dithiodi-2,1-ethanediyl)bis(N-ethyl-, dihydrobromide) is unique due to its specific ethyl substituents, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
属性
CAS 编号 |
37914-87-7 |
|---|---|
分子式 |
C10H26Br2N6S2 |
分子量 |
454.3 g/mol |
IUPAC 名称 |
1-[2-[2-[carbamimidoyl(ethyl)amino]ethyldisulfanyl]ethyl]-1-ethylguanidine;dihydrobromide |
InChI |
InChI=1S/C10H24N6S2.2BrH/c1-3-15(9(11)12)5-7-17-18-8-6-16(4-2)10(13)14;;/h3-8H2,1-2H3,(H3,11,12)(H3,13,14);2*1H |
InChI 键 |
OFNMNCMQFIWRPR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCSSCCN(CC)C(=N)N)C(=N)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
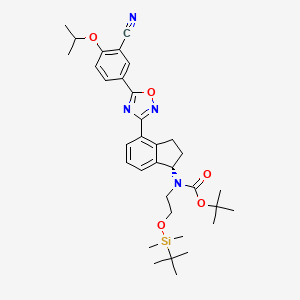
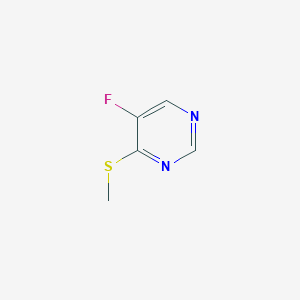
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)


